细叶金合欢苷 B

描述

Tenuifoliside B is a component isolated from Polygalae Radix. It has shown potential cognitive improvement and cerebral protective effects . It inhibits potassium cyanide (KCN)-induced hypoxia and scopolamine-induced memory impairment .

Synthesis Analysis

Tenuifoliside B has been synthesized efficiently starting from commercially available materials .Molecular Structure Analysis

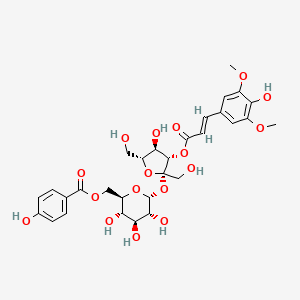

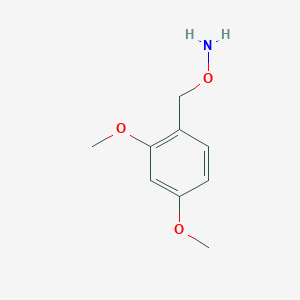

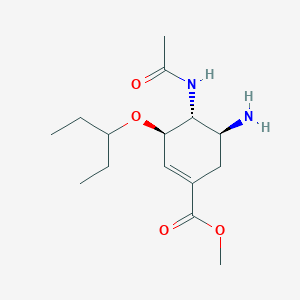

The molecular weight of Tenuifoliside B is 668.60, and its formula is C30H36O17 . The structure of Tenuifoliside B includes several phenols and polyphenols .Chemical Reactions Analysis

While specific chemical reactions involving Tenuifoliside B are not detailed in the search results, it’s known that Tenuifoliside B inhibits KCN-induced hypoxia .科学研究应用

认知增强和神经保护

细叶金合欢苷 B 在增强认知功能和预防神经退行性疾病方面显示出潜力。研究表明它可以改善记忆力和学习能力。 此外,它在动物模型中表现出对缺氧诱导损伤的保护作用 .

抗氧化特性

作为一种寡糖酯,this compound 具有抗氧化活性。它清除自由基并通过减少氧化应激来帮助维持细胞健康。 它的抗氧化特性使其与潜在的治疗应用相关 .

抗炎作用

研究表明this compound 具有抗炎特性。 它可以调节炎症通路,使其成为治疗炎症性疾病或状况的候选药物 .

抗癌潜力

虽然研究仍在进行中,但this compound 正在被探索其潜在的抗癌作用。 它可以抑制肿瘤生长和转移,使其成为癌症治疗的一个有趣目标 .

作用机制

Target of Action

Tenuifoliside B is a natural product isolated from the roots of Polygala tenuifolia . It primarily targets lactate dehydrogenase , an enzyme that plays a crucial role in the regulation of metabolic processes.

Mode of Action

Tenuifoliside B interacts with its primary target, lactate dehydrogenase, and inhibits its activity . This interaction results in the inhibition of potassium cyanide (KCN)-induced hypoxia and scopolamine-induced memory impairment .

Biochemical Pathways

The inhibition of lactate dehydrogenase by Tenuifoliside B affects various biochemical pathways. It has been shown to have potential cognitive improvement and cerebral protective effects . .

Result of Action

The molecular and cellular effects of Tenuifoliside B’s action include the inhibition of hypoxia induced by potassium cyanide and the mitigation of memory impairment caused by scopolamine . These effects suggest that Tenuifoliside B may have potential therapeutic applications in conditions such as cognitive impairment and cerebral hypoxia.

安全和危害

生化分析

Biochemical Properties

Tenuifoliside B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Tenuifoliside B has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft . This inhibition leads to increased levels of acetylcholine, which is essential for cognitive functions. Additionally, Tenuifoliside B interacts with superoxide dismutase and catalase, enzymes involved in the detoxification of reactive oxygen species, thereby exhibiting antioxidant properties .

Cellular Effects

Tenuifoliside B exerts significant effects on various cell types and cellular processes. In neuronal cells, it promotes synaptic plasticity and enhances nerve cell proliferation . Tenuifoliside B also influences cell signaling pathways, such as the cyclic adenosine monophosphate response element-binding protein (CREB) pathway, which is crucial for memory formation and cognitive functions . Furthermore, Tenuifoliside B modulates gene expression by upregulating the expression of brain-derived neurotrophic factor (BDNF), a protein that supports the survival and growth of neurons .

Molecular Mechanism

At the molecular level, Tenuifoliside B exerts its effects through various mechanisms. It binds to acetylcholinesterase, inhibiting its activity and thereby increasing acetylcholine levels . Tenuifoliside B also inhibits the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin . This inhibition leads to increased levels of these neurotransmitters, contributing to its antidepressant effects. Additionally, Tenuifoliside B enhances the phosphorylation of CREB, which is essential for the transcription of genes involved in neuronal plasticity and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tenuifoliside B have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH conditions . Long-term studies have shown that Tenuifoliside B maintains its neuroprotective effects over extended periods, with consistent inhibition of acetylcholinesterase and MAO activities . Its antioxidant properties may diminish over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of Tenuifoliside B vary with different dosages in animal models. At low to moderate doses, Tenuifoliside B exhibits significant neuroprotective and cognitive-enhancing effects without noticeable toxicity . At high doses, adverse effects such as gastrointestinal disturbances and hepatotoxicity have been observed .

Metabolic Pathways

Tenuifoliside B is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate before being excreted . Tenuifoliside B also affects metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, Tenuifoliside B is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Tenuifoliside B tends to accumulate in the brain, liver, and kidneys, where it exerts its pharmacological effects . Its distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .

Subcellular Localization

Tenuifoliside B is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its subcellular localization. For instance, in the mitochondria, Tenuifoliside B enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress . In the nucleus, it modulates gene expression by interacting with transcription factors and other nuclear proteins .

属性

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O17/c1-41-17-9-14(10-18(42-2)22(17)35)3-8-21(34)45-27-24(37)19(11-31)46-30(27,13-32)47-29-26(39)25(38)23(36)20(44-29)12-43-28(40)15-4-6-16(33)7-5-15/h3-10,19-20,23-27,29,31-33,35-39H,11-13H2,1-2H3/b8-3+/t19-,20-,23-,24-,25+,26-,27+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYKIOIUVMDUIK-GUJRDUPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139726-36-6 | |

| Record name | Tenuifoliside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139726366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TENUIFOLISIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38VD25Q1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Tenuifoliside B and where is it found?

A1: Tenuifoliside B is an acylated oligosaccharide found in the roots of Polygala tenuifolia Willdenow, also known as Yuanzhi. [] This plant is a traditional Chinese medicine used to address various conditions like amnesia, neurasthenia, and insomnia. []

Q2: What are the potential cognitive benefits of Tenuifoliside B?

A2: Research suggests that Tenuifoliside B exhibits cerebral protective effects against potassium cyanide (KCN)-induced anoxia in mice, a model for cerebrovascular disease. [] It also showed promise in ameliorating scopolamine-induced memory impairment in rats, possibly by enhancing the cholinergic system. []

Q3: How does the structure of Tenuifoliside B relate to its activity?

A3: Both Tenuifoliside B and 3,6'-disinapoylsucrose, another active compound in Polygala tenuifolia, share a sinapoyl moiety. [] Studies indicate that this sinapoyl moiety could be responsible for the observed inhibition of hypoxia and memory impairment. [] Sinapic acid, containing this moiety, also demonstrated similar protective effects. [] This suggests the sinapoyl moiety plays a crucial role in the pharmacological activity of these compounds. []

Q4: Are there other compounds similar to Tenuifoliside B in Polygala tenuifolia?

A4: Yes, Polygala tenuifolia contains a range of acylated oligosaccharides and other compounds. For instance, research identified sibiricose A5, sibiricose A6, glomeratose A, and tenuifoliside C alongside Tenuifoliside B. [] These compounds have been studied for potential applications in treating ischemic stroke due to their lactate dehydrogenase inhibitory activity. []

Q5: What is the impact of processing on the chemical composition of Polygala tenuifolia?

A5: Studies show that processing methods, such as simmering with licorice, can significantly alter the chemical profile of Polygala tenuifolia. [] For example, licorice processing decreased the levels of Tenuifoliside B, 3,6'-disinapoyl sucrose, tenuifoliose A, tenuifoliose H, onjisaponin B, onjisaponin Z, and total saponins. [] Conversely, this process increased the levels of glomeratose A and 3,4,5-trimethoxycinnamic acid. []

Q6: How stable is Tenuifoliside B in aqueous solutions?

A6: Tenuifoliside B, like other oligosaccharide esters in Polygala tenuifolia, is susceptible to degradation in aqueous solutions, especially under alkaline conditions. [] The degradation mechanisms are primarily hydrolysis and isomerization, including cis-trans isomerism, keto–enol tautomerism, and optical isomerism. [] The half-life (t1/2) of Tenuifoliside B at pH 10.8 is 0.17. []

Q7: What analytical techniques are used to study Tenuifoliside B and related compounds?

A7: Various analytical methods have been employed to characterize and quantify Tenuifoliside B and other compounds in Polygala tenuifolia. These include high-performance liquid chromatography (HPLC), [] ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS), [, ] and ultrafiltration liquid chromatography coupled with mass spectrometry. [] These techniques allow researchers to identify and analyze the diverse chemical constituents of this plant.

Q8: Does the geographical origin of Polygala tenuifolia affect its chemical composition?

A8: Yes, research indicates that the habitat significantly influences the secondary metabolite content of Polygala tenuifolia. [] For example, samples from one location (AG) showed higher levels of Tenuifoliside B and tenuifoliside C, while samples from another location (FY) had higher levels of 3,6'-disinapoyl sucrose, tenuifoliose S, tenuifoliose L, and tenuifoliose V. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589788.png)

![7-Chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1589803.png)

![9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1)](/img/structure/B1589809.png)

![Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/no-structure.png)